An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline: Synthesis, Properties, and Applications in Drug Development
An In-depth Technical Guide to 2,6-Dibromo-4-isopropylaniline: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dibromo-4-isopropylaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring a sterically hindered amino group and reactive bromine atoms, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of 2,6-Dibromo-4-isopropylaniline in the field of drug discovery and development. Detailed experimental protocols, data presentation in structured tables, and visualizations of synthetic pathways are included to facilitate its practical application in the laboratory.
Physicochemical Properties
2,6-Dibromo-4-isopropylaniline is a solid at room temperature, with properties sourced from various chemical suppliers. A summary of its key physical and chemical data is presented below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁Br₂N | [1] |
| Molecular Weight | 293.00 g/mol | [2] |
| IUPAC Name | 2,6-dibromo-4-isopropylaniline | |
| CAS Number | 10546-65-3 | [1] |
| Appearance | Cream or pale pink/green powder/solid | [3] |
| Melting Point | 43.5-49.5 °C | [3] |
| Purity | ≥98% | [2] |
| InChI Key | CJEBZUFROMNDEK-UHFFFAOYSA-N | |
| SMILES | CC(C)C1=CC(Br)=C(N)C(Br)=C1 | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
Synthesis of 2,6-Dibromo-4-isopropylaniline
The synthesis of 2,6-Dibromo-4-isopropylaniline typically involves the direct bromination of 4-isopropylaniline. The strong activating and ortho-, para-directing effect of the amino group, combined with the para-directing effect of the isopropyl group, facilitates the introduction of two bromine atoms at the ortho positions relative to the amino group.
General Reaction Scheme
Caption: General synthesis of 2,6-Dibromo-4-isopropylaniline.
Experimental Protocol (Representative)
Materials:
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4-Isopropylaniline
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic acid (glacial) or other suitable solvent (e.g., Dichloromethane)
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Sodium thiosulfate solution (for quenching excess bromine)
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Sodium bicarbonate solution (for neutralization)
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Anhydrous sodium sulfate (for drying)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-isopropylaniline (1 equivalent) in glacial acetic acid. Cool the solution in an ice bath to 0-5 °C.
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Bromination: Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the cooled aniline solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. Alternatively, N-Bromosuccinimide (2.1 equivalents) can be used as the brominating agent, often in a solvent like dichloromethane.
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Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup:
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Once the reaction is complete, pour the mixture into a beaker containing ice water.
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Quench any unreacted bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2,6-Dibromo-4-isopropylaniline.
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Applications in Drug Development
2,6-Dibromo-4-isopropylaniline is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new therapeutic agents. The presence of two bromine atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. The amino group can also be further modified, providing multiple points for molecular diversification.
Role as a Versatile Building Block
The strategic placement of the bromine atoms ortho to the amino group provides a scaffold that can be elaborated into a variety of heterocyclic systems or biaryl compounds, which are common motifs in bioactive molecules.
Caption: Synthetic utility of 2,6-Dibromo-4-isopropylaniline.
Potential in Kinase Inhibitor Scaffolds
Substituted anilines are prevalent core structures in many kinase inhibitors, which are a significant class of drugs used in oncology and immunology. The 2,6-disubstituted aniline motif can serve as a key pharmacophore that interacts with the hinge region of the kinase ATP-binding site. The isopropyl group at the 4-position can be utilized to modulate solubility and other pharmacokinetic properties.
Safety Information
2,6-Dibromo-4-isopropylaniline is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[4]
Conclusion
2,6-Dibromo-4-isopropylaniline is a commercially available and synthetically accessible intermediate with significant potential in medicinal chemistry and drug development. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides essential information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
Disclaimer: The provided experimental protocol is a representative example based on general chemical principles. Researchers should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any chemical synthesis. The reaction conditions may require optimization for specific laboratory settings and scales.
